Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- is an organic compound with the molecular formula C15H24O It is a cyclic ketone that features a cyclopentanone ring substituted with a 4-(1-methylethyl)-1-cyclohexen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- typically involves the reaction of cyclopentanone with a suitable alkylating agent under controlled conditions. One common method is the alkylation of cyclopentanone with 4-(1-methylethyl)-1-cyclohexen-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the cyclohexenyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanone, 2-methyl-3-(1-methylethyl)
- Cyclopentanone, 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)
- Cyclopentanone, 2-(1-methylethyl)-
Uniqueness
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
56175-55-4 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-[(4-propan-2-ylcyclohexen-1-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)13-8-6-12(7-9-13)10-14-4-3-5-15(14)16/h6,11,13-14H,3-5,7-10H2,1-2H3 |
InChI Key |
CACFYQYLLIRCQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=CC1)CC2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.